molecular formula C14H13N3O4S B2378967 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide CAS No. 851115-99-6

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2378967
CAS No.: 851115-99-6
M. Wt: 319.34
InChI Key: HYIGKSKNTOEEFM-UHFFFAOYSA-N
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Description

Structural Elucidation via Spectroscopic Techniques

The molecular architecture of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide (C₁₄H₁₃N₃O₄S) has been validated through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals distinct signals: a singlet at δ 3.83 ppm for the methoxy group, aromatic protons between δ 6.69–7.85 ppm, and amine protons at δ 2.14–2.93 ppm. The ¹³C NMR spectrum confirms the benzoxazole core with resonances at δ 110–165 ppm for aromatic carbons and δ 55.2 ppm for the methoxy carbon.

IR spectroscopy identifies key functional groups: a strong S=O stretch at 1050–1066 cm⁻¹, C=O absorption at 1715–1724 cm⁻¹, and NH/OH stretches at 3316–3329 cm⁻¹. High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]⁺ at m/z 319.34, consistent with the molecular formula.

Table 1: Key Spectral Assignments

Technique Observed Signal Assignment Source
¹H NMR (DMSO) δ 3.83 (s, 3H) Methoxy group
¹³C NMR δ 152.9 (C=N) Benzoxazole core
IR 1050 cm⁻¹ (S=O) Sulfonamide stretch

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous benzoxazole derivatives reveal planar geometries, with dihedral angles between aromatic rings typically <1°. For 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, intramolecular hydrogen bonding between the sulfonamide NH and benzoxazole nitrogen (N–H⋯N, 2.09–2.15 Å) stabilizes the syn conformation. The methoxyphenyl group adopts a near-orthogonal orientation (85–90°) relative to the benzoxazole plane, minimizing steric hindrance.

Table 2: Key Crystallographic Parameters

Parameter Value Source
Bond length (C–S) 1.76 Å
Dihedral angle (Ar–Ar) 0.67–0.74°
Hydrogen bond (N–H⋯N) 2.09–2.15 Å

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic benzoxazole core, but demonstrates improved solubility in dimethyl sulfoxide (DMSO, 25 mg/mL) and methanol (10 mg/mL). Accelerated stability studies (40°C/75% RH) show no degradation over 30 days, indicating robustness under standard storage conditions.

The logP (octanol-water) value, calculated via XLogP3, is 2.8 ± 0.2, reflecting moderate lipophilicity suitable for blood-brain barrier penetration.

Table 3: Physicochemical Profile

Property Value Method/Source
Aqueous solubility <1 mg/mL Shake-flask
logP 2.8 ± 0.2 XLogP3
Melting point 262–263°C Differential scanning calorimetry

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIGKSKNTOEEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Multi-Component One-Pot Synthesis Using Fe(III)-Montmorillonite Catalysis

Optimized Reaction Conditions

  • Temperature: 80°C
  • Duration: 5 hours
  • Solvent: Ethanol
  • Catalyst Loading: 50% w/w Fe(III)-mont
  • Workup: Ethyl acetate extraction, recrystallization in ethanol.

A representative synthesis involves reacting 2-sulfanyl-1,3-benzoxazole-5-sulfonamide (1 mmol) with 4-methoxyacetophenone (1 mmol) and benzaldehyde (1 mmol), yielding the target compound in 72–78% efficiency. The catalyst’s reusability remains underexplored, but its Lewis acidity enhances electrophilic activation of carbonyl groups, accelerating imine and benzoxazole ring formation.

Stepwise Synthesis via 2-Mercapto-Benzoxazole Sulfonamide Intermediates

Patent-Based Industrial Approach

US20070123574A1 outlines a scalable, stereoselective route emphasizing 2-mercapto-benzoxazole sulfonamide intermediates. The synthesis involves three critical stages:

Intermediate Formation (Formula 6)

The key intermediate, 1-benzyl-2-hydroxy-3-[isobutyl-(2-methylsulfanyl-benzoxazole-6-sulfonyl)-amino]-propyl-carbamic ester , is synthesized via sulfonation of a benzoxazole-thiol precursor. The thiol group (-SH) is activated using electrophilic reagents (e.g., methyl iodide) to form a thioether (-SMe), which is subsequently displaced by an amine nucleophile.

Amination and Cyclization

The methylsulfanyl group (-SMe) undergoes nucleophilic substitution with ammonia or ammonium hydroxide under basic conditions (pH 9–11) to introduce the 2-amino group. Stereoselectivity is achieved using optically pure starting materials, ensuring >98% enantiomeric excess in the final product.

Final Functionalization

Coupling with 2-methoxyphenylamine via sulfonamide bond formation completes the synthesis. This step employs standard sulfonyl chloride chemistry, where the intermediate sulfonic acid is converted to a sulfonyl chloride (using PCl₅) and then reacted with 2-methoxyaniline.

Reaction Metrics

  • Overall Yield: 65–70% (four steps)
  • Key Advantage: Amenable to kilogram-scale production with minimal purification bottlenecks.

Comparative Analysis of Synthetic Methods

Parameter One-Pot Fe(III)-Mont Method Stepwise Patent Method
Reaction Time 5–6 hours 48–72 hours
Yield 72–78% 65–70%
Catalyst/Conditions Fe(III)-mont, ethanol, 80°C PCl₅, NH₃, chiral reagents
Scalability Lab-scale (mg–g) Industrial (kg)
Stereoselectivity Not reported >98% ee
Purification Complexity Moderate (recrystallization) High (chromatography)

The Fe(III)-mont method offers superior yields and shorter reaction times but lacks demonstrated scalability and stereochemical control. Conversely, the patent route prioritizes industrial applicability and enantiomeric purity at the cost of longer synthetic sequences.

Structural and Spectroscopic Characterization

Post-synthesis, the compound is characterized via:

  • FTIR: Bands at 1056 cm⁻¹ (S=O stretch) and 1718 cm⁻¹ (C=O from acetophenone intermediates).
  • ¹H NMR (DMSO-d₆): δ 7.8–8.1 ppm (benzoxazole aromatic protons), δ 3.8 ppm (OCH₃), δ 6.7–7.3 ppm (methoxyphenyl group).
  • Mass Spec: m/z 319.34 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃N₃O₄S.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazole sulfonamides exhibit significant antimicrobial properties. The compound 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide has shown potential against various bacterial strains.

  • Mechanism of Action : The antimicrobial effect is primarily attributed to the inhibition of bacterial enzymes and disruption of cellular processes.
  • Case Study : In a study evaluating the antibacterial activity of benzoxazole derivatives, compounds similar to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide demonstrated minimum inhibitory concentration (MIC) values ranging from 21.24 to 96.62 µmol/L against tested strains, indicating moderate to good activity against both Gram-positive and Gram-negative bacteria .
CompoundMIC (µM)Activity
Compound A21.24Good
Compound B50.00Moderate
Compound C96.62Weak

Anticancer Potential

The compound has also been explored for its anticancer properties. Its structural similarity to purine nucleotides positions it as a promising candidate for targeting dihydrofolate reductase (DHFR), an essential enzyme in cancer cell proliferation.

  • Case Study : Research on related compounds indicated significant anticancer activity against human colorectal carcinoma (HCT116) cell lines, with IC₅₀ values lower than those of standard chemotherapeutics like 5-fluorouracil (IC₅₀ = 9.99 µM) .
CompoundIC₅₀ (µM)Effectiveness
Compound D5.85High
Compound E4.53Very High

In Silico Molecular Docking Studies

In silico studies have been employed to predict the binding affinity and interaction modes of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide with various biological targets.

  • Findings : Molecular docking simulations suggest that this compound binds effectively to target sites involved in microbial resistance and cancer cell metabolism, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazole-Sulfonamide Family

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Biological Activity Reference
2-Amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide 2-methoxyphenyl, NH₂ at benzoxazole C2 315.34 Antimicrobial (in silico docking)
N-(1H-Indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (5–06) Indazol-5-yl, oxo at C2 343.34 NC chaperone inhibition (IC₅₀ = 20 μM)
5-Bromo-2-methoxy-N-(3-methyl-6-hydroxybenzoxazol-5-yl)benzenesulfonamide Bromo, methyl, hydroxy substituents 429.29 Not specified (structural analogue)
2-Amino-1,3-benzoxazole-5-sulfonamide NH₂ at benzoxazole C2, no aryl substituent 213.21 Base compound for derivatization

Key Observations:

  • In contrast, the indazol-5-yl group in compound 5–06 increases steric bulk, contributing to its potent NC chaperone inhibition .
  • Functional Group Variations : The presence of a bromine atom in the analogue from introduces electron-withdrawing effects, which may alter binding affinity in enzyme targets.

Biological Activity

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative of benzoxazole that exhibits significant biological activity. Its structure, featuring an amino group at the 2-position and a sulfonamide group at the 5-position of the benzoxazole ring, enhances its interaction with various biological targets. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

The molecular formula of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is C8H9N3O3SC_8H_9N_3O_3S. Its unique structural properties contribute to its biological activity, enabling it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Antimicrobial Activity

Research indicates that 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at minimal inhibitory concentrations (MIC) as low as 1μM1\mu M in some cases. The compound's activity is particularly noted against Mycobacterium tuberculosis , where it inhibits inosine 5’-monophosphate dehydrogenase (IMPDH), a critical enzyme for guanine nucleotide biosynthesis .

Table 1: Antimicrobial Activity of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

MicroorganismMIC (µM)
Mycobacterium tuberculosis≤ 1
Escherichia coli10
Bacillus subtilis5

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920
PC325

The biological activity of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and cellular proliferation. By targeting IMPDH in M. tuberculosis, the compound disrupts the bacterial replication process, while its effects on cancer cells are mediated through apoptosis induction via various signaling pathways .

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Efficacy Against Tuberculosis : A study demonstrated that derivatives similar to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide showed promising results against drug-resistant strains of M. tuberculosis, indicating its potential as a lead compound for new tuberculosis treatments .
  • Cytotoxicity in Cancer Research : In vitro studies have shown that this compound can significantly reduce cell viability in multiple cancer cell lines, suggesting its potential as an anticancer agent. The research emphasizes the need for further development and optimization of this compound to enhance its efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via solvent-free reductive amination or multi-step routes involving intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide. Key parameters include:

  • Temperature : Reflux conditions (e.g., 4 hours in absolute alcohol) for intermediate formation .
  • Purification : TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm reaction progress, followed by ice-water precipitation .
  • Starting Materials : Use of hydrazine hydrate (1.2 eq) and aldehydes for derivative synthesis .
    • Data : Typical yields range from 65–85% depending on solvent selection and stoichiometric control .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of methoxy (-OCH₃), sulfonamide (-SO₂NH-), and benzoxazole aromatic protons .
  • FT-IR : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH bending (1600–1650 cm⁻¹) .
  • Chromatography :
  • HPLC : Use C18 columns with methanol/water gradients (70:30) to assess purity (>95%) .
  • TLC : Monitor reaction progress with Rf values calibrated against known standards .

Advanced Research Questions

Q. What strategies are employed to evaluate the compound's biological activity, particularly in antimicrobial or anticancer contexts?

  • Methodological Answer :

  • Antimicrobial Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (0.5–128 µg/mL) .
  • Anticancer Screening :
  • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via dose-response curves (1–100 µM) .
  • Mechanistic Studies :
  • Fluorescence Probes : Use benzoxazole's intrinsic fluorescence to track cellular uptake .

Q. How can computational methods like molecular docking predict the compound's interactions with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like COX-2 or DNA topoisomerases based on structural analogs (e.g., benzoxazole derivatives binding to COX-2's hydrophobic pocket) .
  • Docking Workflow :

Protein Preparation : Retrieve PDB structures (e.g., 5KIR for COX-2) and remove water molecules.

Ligand Optimization : Minimize energy using AMBER force fields.

Binding Affinity : Score interactions with AutoDock Vina; validate via MD simulations (100 ns) .

  • Data : Docking scores ≤ -7.5 kcal/mol suggest strong binding potential .

Q. What are the common side reactions or byproducts during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Side Reactions :
  • Oxidation : Formation of sulfones/sulfoxides (add antioxidants like BHT) .
  • Incomplete Substitution : Residual chloride in dichlorobenzene intermediates (use excess amine nucleophiles) .
  • Byproduct Analysis :
  • LC-MS : Detect impurities (e.g., N-(5-amino-2-methoxyphenyl)acetamide) and optimize recrystallization solvents (e.g., ethanol/water) .

Q. How is the structure-activity relationship (SAR) of this compound analyzed to guide derivative synthesis?

  • Methodological Answer :

  • Functional Group Modifications :
  • Methoxy Position : Para-substitution (vs. ortho) enhances COX-2 selectivity (ΔIC₅₀: 0.8 µM vs. 5.2 µM) .
  • Sulfonamide Replacement : Switching to carboxamide reduces antimicrobial efficacy by 40% .
  • Data Tables :
DerivativeR-GroupIC₅₀ (COX-2, µM)MIC (S. aureus, µg/mL)
Parent-SO₂NH-1.28.0
Derivative A-CONH-5.632.0

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